Diethyl hexadecylmalonate
Overview
Description
Diethyl hexadecylmalonate, also known as hexadecylmalonic acid diethyl ester, is an organic compound with the molecular formula C23H44O4. It is a colorless liquid with a molecular weight of 384.59 g/mol. This compound is soluble in ether and organic solvents but insoluble in water. It is primarily used as a non-ionic surfactant and as a synthetic intermediate in the production of certain polymer compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl hexadecylmalonate can be synthesized through the alkylation of diethyl malonate with hexadecyl bromide. The reaction typically involves the following steps:
Formation of Sodium Ethoxide: Sodium is reacted with absolute ethanol to form sodium ethoxide.
Enolate Formation: Diethyl malonate is added to the sodium ethoxide solution to form the enolate ion.
Alkylation: Hexadecyl bromide is then added to the enolate solution, resulting in the formation of this compound.
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The final product is purified through distillation and other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Diethyl hexadecylmalonate undergoes several types of chemical reactions, including:
Alkylation: The enolate ion formed from this compound can undergo further alkylation reactions with various alkyl halides.
Hydrolysis: The ester groups in this compound can be hydrolyzed to form hexadecylmalonic acid.
Decarboxylation: Upon heating, the malonic ester can undergo decarboxylation to yield a substituted monocarboxylic acid
Common Reagents and Conditions:
Alkylation: Sodium ethoxide in ethanol, alkyl halides.
Hydrolysis: Aqueous acid or base.
Decarboxylation: Heat and acidic conditions.
Major Products:
Alkylation: Dialkylated malonic esters.
Hydrolysis: Hexadecylmalonic acid.
Decarboxylation: Substituted monocarboxylic acids
Scientific Research Applications
Diethyl hexadecylmalonate has several applications in scientific research:
Chemistry: Used as a synthetic intermediate in the preparation of various organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a reagent in the synthesis of biologically active molecules.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized as a non-ionic surfactant and as an additive in the production of polymers and other industrial materials
Mechanism of Action
The mechanism of action of diethyl hexadecylmalonate involves its ability to form enolate ions, which can then participate in various nucleophilic substitution reactions. The enolate ion acts as a nucleophile, attacking electrophilic centers in other molecules to form new carbon-carbon bonds. This property makes this compound a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in similar alkylation and decarboxylation reactions.
Diethyl butylmalonate: Another alkylated malonate ester, used in the synthesis of various organic compounds.
Diethyl octylmalonate: Similar in structure but with a shorter alkyl chain, used in different synthetic applications.
Uniqueness: Diethyl hexadecylmalonate is unique due to its long hexadecyl chain, which imparts distinct physical and chemical properties. This long chain makes it more hydrophobic and suitable for applications requiring non-ionic surfactants and intermediates in the synthesis of long-chain polymers .
Properties
IUPAC Name |
diethyl 2-hexadecylpropanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H44O4/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22(24)26-5-2)23(25)27-6-3/h21H,4-20H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEPQDSUFATBAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20194354 | |
Record name | Diethyl cetylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20194354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41433-81-2 | |
Record name | 1,3-Diethyl 2-hexadecylpropanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41433-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl cetylmalonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041433812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 41433-81-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74106 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl cetylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20194354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl hexadecylmalonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.314 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYL CETYLMALONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F45CUU13IA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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